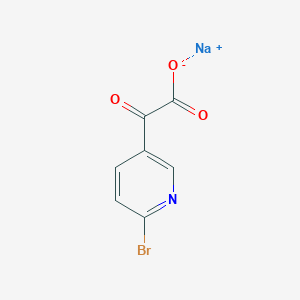

Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

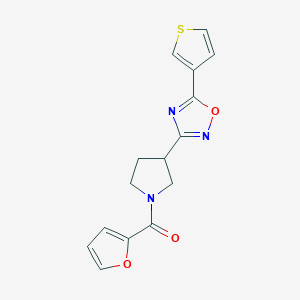

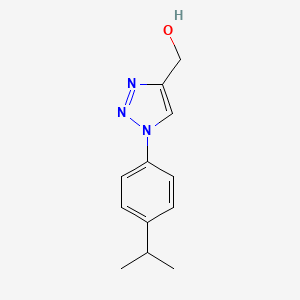

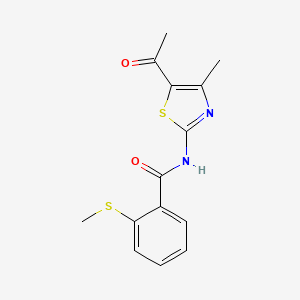

“Sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate” is a sodium salt of a brominated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Molecular Structure Analysis

The compound likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The bromine atom is likely attached to the 3rd position of the pyridine ring, and the 2-oxoacetate group to the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Brominated compounds tend to be denser than their non-brominated counterparts due to the high atomic weight of bromine .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

Unexpected Product Distributions in Synthesis

Research exploring the reaction of 2-bromopyridine with sodium indazolide highlighted unexpected product distributions, offering insights into the reactivity of bromopyridines under specific conditions. These findings could be relevant for designing synthetic routes involving "Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate" (Pritchard, Kilner, & Halcrow, 2009).

Optimization of Synthesis Steps

The development of a kilo-scale synthesis for a Nav1.8 sodium channel modulator starting from 6-amino-5-bromo-2-picoline underscores the importance of optimizing synthesis steps involving bromopyridine derivatives for pharmaceutical applications (Fray et al., 2010).

Catalytic and Chemical Reactions

- Ruthenium-Catalyzed Oxidation of Alcohols: A study on the efficiency of the polypyridylruthenium(II) complex in catalyzing the oxidation of alcohols to carbonyl products using sodium bromate as the terminal oxidant provides a glimpse into the utility of bromine-containing compounds in catalytic systems (Hu et al., 2013).

Applications in Material Science

- Sodium-Containing Yttrium Sulfide Thiosilicates: Research involving sodium bromide in the synthesis of yttrium sulfide thiosilicates with unique structural motifs suggests potential applications of sodium and bromine-containing compounds in material science and crystal engineering (Hartenbach & Schleid, 2003).

Electrocatalytic Carboxylation

- Electrocatalytic Carboxylation with CO2: An electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 highlights the potential for using bromopyridine derivatives in sustainable chemistry practices, including the conversion of CO2 into valuable products (Feng et al., 2010).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

sodium;2-(6-bromopyridin-3-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3.Na/c8-5-2-1-4(3-9-5)6(10)7(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOCOUNKNYTBDE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C(=O)[O-])Br.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrNNaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(6-bromopyridin-3-yl)-2-oxoacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2626886.png)

![N-[cyano(2,4-difluorophenyl)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2626888.png)

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2626891.png)

![N-(3-chloro-4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2626897.png)

![7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2626900.png)